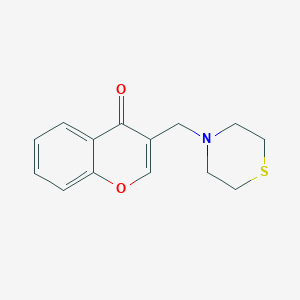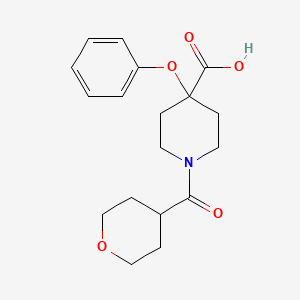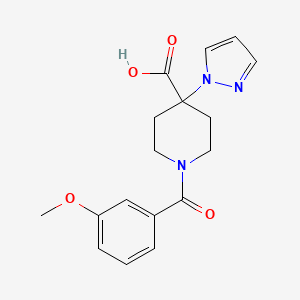
3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMC and has a molecular formula of C12H13NO2S. TMC belongs to the class of chromenone compounds and has a thiomorpholine group attached to it.
Mechanism of Action
The exact mechanism of action of TMC is not fully understood. However, studies have suggested that TMC exerts its biological activity by inhibiting various enzymes and proteins. TMC has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. TMC has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in neurotransmission. Additionally, TMC has been found to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
TMC has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TMC inhibits the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. TMC has also been found to exhibit antifungal and antimicrobial properties. In animal studies, TMC has been found to exhibit anti-inflammatory and analgesic effects. TMC has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
TMC has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. TMC has also been found to exhibit a wide range of biological activities, making it a versatile research tool. However, TMC also has some limitations. It is relatively expensive to synthesize, and its stability can be affected by various factors, such as pH and temperature.
Future Directions
There are several future directions for TMC research. One potential direction is to study the potential use of TMC as an anti-inflammatory agent and for the treatment of neurological disorders. Another potential direction is to study the potential use of TMC as an insecticide and antifeedant in agriculture. Additionally, further research is needed to fully understand the mechanism of action of TMC and to identify its potential therapeutic targets.
Synthesis Methods
TMC can be synthesized by using a multi-step reaction method. The first step involves the synthesis of 4-hydroxycoumarin, which is then reacted with 4-chloromethylthiophene to form 3-(4-chloromethylthiophenyl)-4H-chromen-4-one. This intermediate product is then reacted with thiomorpholine to form the final product, 3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. The purity of the final product can be enhanced by using various purification techniques.
Scientific Research Applications
TMC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, TMC has been found to exhibit anticancer, antifungal, and antimicrobial properties. TMC has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders. In agriculture, TMC has been found to exhibit insecticidal and antifeedant properties. TMC has also been studied for its potential use in environmental science as a fluorescent probe for heavy metal ions.
properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14-11(9-15-5-7-18-8-6-15)10-17-13-4-2-1-3-12(13)14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXJXDCHFLDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N,N,3-trimethyl-5-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxamide](/img/structure/B5370753.png)

![2-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![(5R,11aS)-3-[6-(methoxymethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5370798.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370808.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)

